molecular formula C18H21BrN2O4S B283301 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide

4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide

Cat. No. B283301
M. Wt: 441.3 g/mol
InChI Key: ALVPQCNZVQXAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a sulfonamide-based compound that has been synthesized and studied for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide involves the inhibition of CA IX. CA IX is an enzyme that catalyzes the hydration of carbon dioxide to bicarbonate and protons. This reaction is essential for the regulation of pH in cells. However, in cancer cells, CA IX is overexpressed, leading to an acidic microenvironment that promotes tumor growth and metastasis. 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide inhibits the activity of CA IX, leading to a decrease in the acidity of the microenvironment and inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits potent inhibitory activity against CA IX. In vivo studies have shown that the compound exhibits anticancer activity in animal models. The compound has also been found to exhibit low toxicity in animal models, indicating its potential as a safe therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide in lab experiments include its potent inhibitory activity against CA IX, its low toxicity, and its potential as a safe therapeutic agent. However, the limitations include the need for further studies to determine its efficacy in humans and the need for optimization of its pharmacokinetic properties.

Future Directions

The future directions for 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide include further studies to determine its efficacy in humans, optimization of its pharmacokinetic properties, and identification of potential synergistic effects with other anticancer agents. The compound could also be modified to improve its selectivity towards CA IX and to reduce its off-target effects. Additionally, the compound could be studied for its potential use in other diseases where CA IX is overexpressed, such as hypoxic ischemic encephalopathy and diabetic retinopathy.
Conclusion:
In conclusion, 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. It exhibits potent inhibitory activity against CA IX and has the potential to be used as an anticancer agent. Further studies are needed to determine its efficacy in humans and to optimize its pharmacokinetic properties. The compound could also be modified to improve its selectivity towards CA IX and to reduce its off-target effects. Overall, 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide holds promise as a safe and effective therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-(allyloxy)-3-bromo-5-ethoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent. The product obtained is then purified using standard techniques.

Scientific Research Applications

4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide has been studied for its potential use as a therapeutic agent. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer. CA IX is known to play a crucial role in tumor growth and metastasis. Therefore, inhibitors of CA IX have the potential to be used as anticancer agents.

properties

Molecular Formula

C18H21BrN2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

4-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzenesulfonamide

InChI

InChI=1S/C18H21BrN2O4S/c1-3-9-25-18-16(19)10-13(11-17(18)24-4-2)12-21-14-5-7-15(8-6-14)26(20,22)23/h3,5-8,10-11,21H,1,4,9,12H2,2H3,(H2,20,22,23)

InChI Key

ALVPQCNZVQXAAT-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Br)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Br)OCC=C

Origin of Product

United States

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